molecular formula C8H10F9NO4S B1596827 N-Morpholinium nonafluorobutanesulfonate CAS No. 503155-89-3

N-Morpholinium nonafluorobutanesulfonate

Cat. No. B1596827
M. Wt: 387.22 g/mol
InChI Key: JEKZMCMBPAIVEN-UHFFFAOYSA-N
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Description

“N-Morpholinium nonafluorobutanesulfonate” is a chemical compound with the molecular formula C8H10F9NO4S and a molecular weight of 387.22 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N-Morpholinium nonafluorobutanesulfonate” is represented by the formula C8H10F9NO4S . The exact mass is 387.01900 .

Scientific Research Applications

1. Stabilizing Cathode–Electrolyte Interface in Sulfonamide Electrolytes

  • Summary of the Application: This compound is used as a co-salt and/or electrolyte additive in fluorinated sulfonamide (i.e., N,N-dimethyl fluorosulfonamide (DMFSA)) solvent for safer and high-performing RLMBs .
  • Methods of Application: The compound is incorporated into the electrolyte, which then undergoes comprehensive physical (e.g., thermal transition, viscosity, and ionic conductivity) and electrochemical (e.g., anodic stability on different electrodes) characterizations .
  • Results or Outcomes: The sulfonamide-based electrolytes exhibit superior flame-retardant abilities and decent ionic conductivities (> 1 mS·cm −1 at room temperature). The incorporation of this compound could significantly suppress the side reactions occurring at the cathode compartment .

2. Ternary Gel Polymer Electrolyte Membranes for Rechargeable Lithium Ion Batteries

  • Summary of the Application: This compound is used in the preparation of ionic liquid gel polymer electrolytes (IGPEs) for lithium ion battery applications .
  • Methods of Application: The IGPEs were prepared using a solution cast technique by incorporating electrolyte mixtures such as lithium nonafluorobutanesulfonate (LiNfO) and 1-butyl-3-methylimidazolium nonafluorobutanesulfonate (BMImNfO) in a poly vinylidenefluoride-co-hexafluoropropylene (PVdF-co-HFP) matrix .
  • Results or Outcomes: The IGPEs obey the Arrhenius relation and its ionic conductivity is found to be a maximum of 10−2 S cm−1 at 100 °C. At low current rate, IGPE also exhibits good cycling performance with LiCoO2 and achieved a maximum discharge capacity of 138.1 mA h g−1 .

Safety And Hazards

The safety data sheet for “N-Morpholinium nonafluorobutanesulfonate” is not available in the search results .

properties

IUPAC Name

morpholin-4-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9O3S.C4H9NO/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;1-3-6-4-2-5-1/h(H,14,15,16);5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKZMCMBPAIVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC[NH2+]1.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380851
Record name N-Morpholinium nonafluorobutanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Morpholinium nonafluorobutanesulfonate

CAS RN

503155-89-3
Record name N-Morpholinium nonafluorobutanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholinium perfluorobutanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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